Thiourea, N-[(1S,2S)-2-(1-piperidinyl)cyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-
Description
Properties
Molecular Formula |
C26H41N3O9S |
|---|---|
Molecular Weight |
571.7 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(1S,2S)-2-piperidin-1-ylcyclohexyl]carbamothioylamino]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C26H41N3O9S/c1-15(30)34-14-21-22(35-16(2)31)23(36-17(3)32)24(37-18(4)33)25(38-21)28-26(39)27-19-10-6-7-11-20(19)29-12-8-5-9-13-29/h19-25H,5-14H2,1-4H3,(H2,27,28,39)/t19-,20-,21+,22+,23-,24+,25+/m0/s1 |
InChI Key |
TWUOYHIJSWLMMB-CQYMSPLPSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)NC(=S)N[C@H]2CCCC[C@@H]2N3CCCCC3)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)NC(=S)NC2CCCCC2N3CCCCC3)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-[(1S,2S)-2-(1-piperidinyl)cyclohexyl]-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)- involves multiple steps. The starting materials typically include cyclohexylamine, piperidine, and acetylated glucose derivatives. The key steps in the synthesis include:
Formation of the Cyclohexyl-Piperidinyl Intermediate: Cyclohexylamine reacts with piperidine under controlled conditions to form the cyclohexyl-piperidinyl intermediate.
Acetylation of Glucose: Glucose is acetylated using acetic anhydride to form the tetra-O-acetyl-beta-D-glucopyranosyl derivative.
Coupling Reaction: The cyclohexyl-piperidinyl intermediate is then coupled with the acetylated glucose derivative in the presence of a thiourea reagent to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Thiourea, N-[(1S,2S)-2-(1-piperidinyl)cyclohexyl]-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)- undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can undergo reduction reactions to form amine derivatives.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and various substituted glucopyranosyl compounds.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a complex structure that includes a thiourea moiety and a tetra-acetylated glucopyranosyl group. Its molecular formula is , with a molecular weight of 453.50 g/mol. The presence of the piperidinyl group contributes to its pharmacological properties, making it a candidate for various therapeutic applications.
Antiviral Activity
Thiourea derivatives have been studied for their antiviral properties. Research indicates that certain thioureas exhibit inhibitory effects against viruses such as HIV and tuberculosis. For instance, studies have shown that thiourea compounds can disrupt viral replication pathways, making them potential candidates for antiviral drug development .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Thiourea derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. In vitro studies suggest that the compound can enhance the efficacy of existing chemotherapeutic agents .
Anti-inflammatory Effects
Research highlights the anti-inflammatory properties of thiourea derivatives, which may be beneficial in treating conditions like arthritis and other inflammatory diseases. The low cytotoxicity profile combined with potent anti-inflammatory activity positions these compounds as promising therapeutic agents .
Case Study: Antiviral Efficacy
A study conducted on a series of thiourea derivatives indicated that modifications in the piperidinyl structure significantly enhanced antiviral activity against HIV-1. The compound's ability to inhibit reverse transcriptase was highlighted as a critical mechanism .
Case Study: Anticancer Mechanism
In another study focusing on breast cancer cell lines, thiourea derivatives were shown to induce apoptosis through caspase activation pathways. The results suggested that these compounds could serve as lead structures for developing new anticancer therapies .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiourea group can form strong hydrogen bonds with biological molecules, influencing their activity. The piperidinyl and glucopyranosyl moieties enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets. The exact molecular pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- **Thiourea, N-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-
- **Thiourea, N-[(1S,2S)-2-(1-pyrrolidinyl)cyclohexyl]-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-
Uniqueness
Thiourea, N-[(1S,2S)-2-(1-piperidinyl)cyclohexyl]-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)- is unique due to its specific stereochemistry and the presence of both piperidinyl and glucopyranosyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Biological Activity
Thiourea derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound in focus, Thiourea, N-[(1S,2S)-2-(1-piperidinyl)cyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)- , exhibits a unique structure that contributes to its biological potential. This article explores the biological activity of this compound by examining its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C26H41N3O9S
- Molecular Weight : 525.67 g/mol
- CAS Number : 1471290-69-3
Thiourea derivatives are known for their ability to interact with various biological targets. The specific compound's structure allows it to engage in multiple interactions:
- Enzyme Inhibition : Thiourea compounds often act as inhibitors for enzymes such as tyrosinase and various kinases. For instance, studies have shown that thiourea derivatives can inhibit mushroom tyrosinase with varying IC50 values, indicating their potential use in skin lightening agents and anti-cancer therapies .
- Antimicrobial Activity : Research indicates that thiourea derivatives possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's efficacy is attributed to its ability to disrupt bacterial cell walls and inhibit vital metabolic processes .
- Anticancer Activity : Several studies have demonstrated that thiourea derivatives can induce apoptosis in cancer cells. For example, compounds similar to the one discussed have shown significant anti-proliferative effects against various human tumor cell lines .
Biological Activity Data
The following table summarizes key findings from studies on thiourea derivatives related to the compound :
Case Studies
- Antimicrobial Efficacy : A study evaluated various thiourea derivatives against common bacterial strains. The results indicated that certain thioureas exhibited broad-spectrum antibacterial activity, making them promising candidates for further development as antimicrobial agents .
- Anticancer Research : In a series of experiments assessing the cytotoxic effects of thiourea derivatives on cancer cell lines, researchers found that several compounds induced significant apoptosis through mitochondrial pathways. This suggests potential applications in cancer therapy .
- Tyrosinase Inhibition Studies : The compound's structural features were modeled to predict interactions with tyrosinase. The findings revealed a strong binding affinity, supporting its potential use in cosmetic formulations aimed at reducing hyperpigmentation .
Q & A
Q. What are the standard protocols for synthesizing the thiourea bridge in this compound?
The thiourea bridge is typically formed via nucleophilic addition between an isothiocyanate and an amine. For the target compound, the glucopyranosyl isothiocyanate derivative reacts with the cyclohexyl-piperidinyl amine under anhydrous conditions. Key steps include:
- Protection : The 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl group is synthesized from peracetylated glucose precursors using boron trifluoride etherate (BF₃·Et₂O) as a catalyst .
- Coupling : The thiourea bridge is formed in dichloromethane (DCM) or dimethylformamide (DMF) at 0–25°C, monitored by TLC .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures stereochemical purity.
| Reagent/Condition | Role | Reference |
|---|---|---|
| BF₃·Et₂O | Lewis acid catalyst for glycosylation | |
| DCM/DMF | Solvent for thiourea coupling |
Q. How is the stereochemical integrity of the tetra-O-acetyl-β-D-glucopyranosyl moiety maintained?
- Acetyl Protection : The 2,3,4,6-tetra-O-acetyl groups prevent undesired side reactions (e.g., hydrolysis) and stabilize the β-anomeric configuration during glycosylation .
- Low-Temperature Reactions : Glycosylation at 0–5°C minimizes anomerization .
- Characterization : ¹H/¹³C NMR and X-ray crystallography confirm stereochemistry .
Q. What characterization techniques are essential for structural confirmation?
- NMR Spectroscopy : ¹H NMR (δ 4.5–5.5 ppm for acetyl protons) and ¹³C NMR (C=S resonance at ~180 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H⁺] = 629.72 for C₃₁H₃₉N₃O₉S) .
- X-ray Diffraction : Resolves ambiguities in stereochemistry .
Advanced Research Questions
Q. How can conflicting bioactivity data for chiral thiourea derivatives be resolved?
Contradictions in IC₅₀ values or enzyme inhibition profiles often arise from:
- Purity Issues : Impurities in intermediates skew results. Use preparative HPLC for >95% purity .
- Assay Variability : Triplicate testing under standardized conditions (e.g., pH 7.4, 37°C) reduces variability .
- Statistical Analysis : Apply ANOVA or Student’s t-test (p < 0.05) to distinguish significant bioactivity trends .
| Parameter | Recommendation | Reference |
|---|---|---|
| Purity | ≥95% by HPLC | |
| Replicates | n = 3–5 per concentration |
Q. What computational strategies optimize the glycosylation step?
- Molecular Dynamics (MD) : Simulate glycosyl donor-acceptor interactions to predict reaction pathways .
- COMSOL Multiphysics : Model solvent effects and temperature gradients to enhance yield .
- Density Functional Theory (DFT) : Calculate activation energies for β-anomer stabilization .
Q. How can enzyme inhibition mechanisms be studied for this compound?
- Kinetic Assays : Measure Michaelis-Menten constants (Kₘ, Vₘₐₓ) with/without the inhibitor .
- Docking Studies : Use AutoDock or Schrödinger Suite to predict binding modes to target enzymes (e.g., glycosidases) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) .
Data Contradiction Analysis
Q. Why do synthesis yields vary across studies for similar thiourea derivatives?
Discrepancies arise from:
- Catalyst Loading : BF₃·Et₂O concentrations (0.1–1.0 equiv.) impact glycosylation efficiency .
- Solvent Polarity : Polar aprotic solvents (DMF) favor coupling but may promote side reactions .
- Workup Methods : Incomplete removal of acetyl groups during deprotection reduces yields .
| Factor | Optimal Condition | Yield Range | Reference |
|---|---|---|---|
| BF₃·Et₂O | 0.5 equiv. | 60–75% | |
| Solvent | DCM | 70–85% |
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
